molecular formula C28H22N2 B15217909 Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)- CAS No. 23663-77-6

Acridine, 9,10-dihydro-10-methyl-9-(10-methyl-9(10H)-acridinylidene)-

Cat. No.: B15217909
CAS No.: 23663-77-6
M. Wt: 386.5 g/mol
InChI Key: CRHZVLQAEXLPMY-UHFFFAOYSA-N
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Description

10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is a heterocyclic aromatic compound with the molecular formula C28H22N2 It is characterized by its unique structure, which consists of two acridine units connected by a central carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene typically involves the reaction of acridine derivatives with methylating agents. One common method includes the use of titanium tetrachloride and zinc in 1,4-dioxane, heated for 72 hours . This reaction facilitates the formation of the desired biacridinylidene structure.

Industrial Production Methods: While specific industrial production methods for 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used.

Scientific Research Applications

10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene has several applications in scientific research:

Mechanism of Action

The mechanism by which 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

    Acridine: A parent compound with similar structural features but lacking the central carbon-carbon double bond.

    9,9’-Biacridine: Similar structure but without the methyl groups at the 10,10’ positions.

    10,10’-Dimethyl-9,9’-biacridinium dinitrate: A related compound with different counterions and properties.

Uniqueness: 10,10’-Dimethyl-10H,10’H-9,9’-biacridinylidene is unique due to its specific structural modifications, which impart distinct electronic and steric properties

Properties

CAS No.

23663-77-6

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

10-methyl-9-(10-methylacridin-9-ylidene)acridine

InChI

InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3

InChI Key

CRHZVLQAEXLPMY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C4=CC=CC=C4N(C5=CC=CC=C53)C)C6=CC=CC=C61

Origin of Product

United States

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